molecular formula C16H12N2O3 B2588782 2-[(4-hydroxyphenyl)imino]-2H-chromene-3-carboxamide CAS No. 683248-84-2

2-[(4-hydroxyphenyl)imino]-2H-chromene-3-carboxamide

Cat. No.: B2588782
CAS No.: 683248-84-2
M. Wt: 280.283
InChI Key: LNURTQKCSXJLMO-UHFFFAOYSA-N
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Description

2-[(4-hydroxyphenyl)imino]-2H-chromene-3-carboxamide is a compound that belongs to the class of chromene derivatives. Chromenes are known for their diverse biological activities and have been extensively studied for their potential applications in various fields such as medicine, chemistry, and industry. This compound, in particular, has garnered attention due to its unique structural features and potential biological activities.

Preparation Methods

The synthesis of 2-[(4-hydroxyphenyl)imino]-2H-chromene-3-carboxamide typically involves the reaction of 4-hydroxybenzaldehyde with 3-amino-2H-chromene-2-one under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent. The reaction conditions, such as temperature and time, are optimized to achieve the desired product with high yield and purity .

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but with optimized parameters to ensure cost-effectiveness and scalability. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process.

Chemical Reactions Analysis

2-[(4-hydroxyphenyl)imino]-2H-chromene-3-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction of the compound can lead to the formation of amine derivatives.

    Substitution: Substitution reactions can occur at the hydroxyl or imino groups, leading to the formation of various substituted derivatives.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-[(4-hydroxyphenyl)imino]-2H-chromene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound has been shown to inhibit certain enzymes and proteins, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in cancer cell proliferation, leading to its anticancer properties . The exact molecular targets and pathways involved can vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

2-[(4-hydroxyphenyl)imino]-2H-chromene-3-carboxamide can be compared with other similar compounds, such as:

Properties

IUPAC Name

2-(4-hydroxyphenyl)iminochromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N2O3/c17-15(20)13-9-10-3-1-2-4-14(10)21-16(13)18-11-5-7-12(19)8-6-11/h1-9,19H,(H2,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNURTQKCSXJLMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=NC3=CC=C(C=C3)O)O2)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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